molecular formula C12H16Cl2O3S B13016214 1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)butan-1-ol

1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)butan-1-ol

Cat. No.: B13016214
M. Wt: 311.2 g/mol
InChI Key: PQQKPQCWSDGECH-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)butan-1-ol is a chlorinated aromatic compound featuring a 2,4-dichlorophenyl group attached to the first carbon of a butanol chain. The second carbon of the chain bears an ethylsulfonyl (-SO₂C₂H₅) substituent. Its molecular formula is C₁₂H₁₆Cl₂O₃S, with a calculated molar mass of 311.2 g/mol (derived from stoichiometric analysis). However, direct data on its specific uses or properties are absent in the provided evidence, necessitating comparisons with structurally related compounds.

Properties

Molecular Formula

C12H16Cl2O3S

Molecular Weight

311.2 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2-ethylsulfonylbutan-1-ol

InChI

InChI=1S/C12H16Cl2O3S/c1-3-11(18(16,17)4-2)12(15)9-6-5-8(13)7-10(9)14/h5-7,11-12,15H,3-4H2,1-2H3

InChI Key

PQQKPQCWSDGECH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C1=C(C=C(C=C1)Cl)Cl)O)S(=O)(=O)CC

Origin of Product

United States

Biological Activity

1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)butan-1-ol is a chemical compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

  • Molecular Formula : C12H16Cl2O3S
  • CAS Number : 102550171
  • Molecular Weight : 303.23 g/mol

Biological Activity Overview

The biological activity of 1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)butan-1-ol has been studied primarily in the context of its antimicrobial properties. The compound exhibits notable effects against various bacterial and fungal strains.

Antimicrobial Activity

Recent studies indicate that this compound has significant antimicrobial properties. It has been tested against a range of pathogens, with varying degrees of effectiveness:

PathogenActivity LevelReference
Aspergillus fumigatusHigh
Scedosporium apiospermumHigh
Mycobacterium tuberculosisModerate
Escherichia coliLow

The exact mechanism by which 1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)butan-1-ol exerts its biological effects is still under investigation. However, it is believed to interfere with the synthesis of essential cellular components in microbes, leading to cell death. The presence of the dichlorophenyl group is thought to enhance its lipophilicity, allowing for better membrane penetration.

Case Studies

  • Antifungal Efficacy :
    A study conducted on various polyazole derivatives indicated that compounds similar to 1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)butan-1-ol showed significant antifungal activity against filamentous fungi. The study highlighted that the presence of multiple chlorine atoms increased antifungal potency significantly, suggesting a structure-activity relationship that could be leveraged in drug design .
  • Antimycobacterial Activity :
    In research focused on compounds targeting non-tuberculous mycobacteria (NTM) and Mycobacterium tuberculosis, 1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)butan-1-ol demonstrated moderate inhibitory activity. The study utilized high-throughput screening methods to identify compounds that could inhibit bacterial growth effectively .

Toxicity and Safety Profile

Assessments regarding the toxicity of 1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)butan-1-ol have shown that while it possesses antimicrobial properties, it also exhibits cytotoxic effects at higher concentrations. Toxicity assays indicated that concentrations exceeding certain thresholds led to significant cell death in mammalian cell lines .

Comparison with Similar Compounds

Structural Analogues with 2,4-Dichlorophenyl Moieties

The 2,4-dichlorophenyl group is a common feature in agrochemicals and pharmaceuticals. Below is a comparative analysis of key structural analogs:

Table 1: Structural and Functional Comparison
Compound Name (CAS No.) Molecular Formula Molar Mass (g/mol) Key Functional Groups Substituents/Modifications Known Applications (from Evidence)
1-(2,4-Dichlorophenyl)-2-(ethylsulfonyl)butan-1-ol (Target) C₁₂H₁₆Cl₂O₃S 311.2 (calculated) Alcohol (-OH), sulfonyl (-SO₂-) Ethylsulfonyl on C2 of butanol Not specified
1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone (CAS: N/A) C₁₄H₁₀Cl₂O₃S 329.2 Ketone (-CO-), sulfonyl (-SO₂-) Phenylsulfonyl on C2 of ethanone Not specified
Imazalil (Enilconazole) (CAS: 35554-44-0) C₁₄H₁₄Cl₂N₂O 297.20 Imidazole ring, ether (-O-) Propenyloxy group on dichlorophenyl-ethyl Agricultural fungicide
1-(2,4-Dichlorophenyl)-2-(2,4,5-trichlorophenoxy)-1-ethanone O-methyloxime (CAS: 338391-97-2) C₁₅H₁₀Cl₅NO₂ 435.5 Oxime (-N-O-), ketone (-CO-) Trichlorophenoxy and methyloxime groups Likely pesticide (inferred)
1-[3-(2,4-Dichlorophenyl)oxiranyl]-2,2-dimethyl-1-propanone (CAS: 83773-35-7) C₁₃H₁₄Cl₂O₂ 277.16 Epoxide (oxirane), ketone (-CO-) Oxirane ring fused to dichlorophenyl Intermediate or fungicide (inferred)

Functional Differences and Implications

Sulfonyl vs. Ketone Groups: The target compound’s ethylsulfonyl group (-SO₂C₂H₅) contrasts with the phenylsulfonyl (-SO₂C₆H₅) and ketone (-CO-) groups in analogs .

Imidazole vs. Alcohol Moieties :

  • Imazalil’s imidazole ring confers antifungal activity by inhibiting ergosterol biosynthesis. The target’s alcohol group (-OH) lacks this heterocyclic functionality, suggesting divergent biological targets.

Epoxide Reactivity :

  • The epoxide-containing analog may act as an alkylating agent, enabling covalent interactions with biological nucleophiles—a trait absent in the sulfonyl-alcohol target.

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